molecular formula C7H8N2O2 B074316 (2-Hydroxyphenyl)urea CAS No. 1196-72-1

(2-Hydroxyphenyl)urea

Cat. No. B074316
Key on ui cas rn: 1196-72-1
M. Wt: 152.15 g/mol
InChI Key: BQJBONTVMVGWPV-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

A solution of potassium cyanate (3.94 g, 48.6 mmol) in water (30 mL) was added during 15 min. to suspension of 2-aminophenol (2.41 g, 22.1 mmol) in 50% aqueous acetic acid (160 mL). The resulting solution was allowed to stand at room temperature overnight and then extracted with ethyl ether (3 times). The combined organic extracts was concentrated to small volume and poured into cold saturated aqueous sodium hydrogen carbonate. The solid was filtered and washed with water to afford the subtitle compound (1.61 g, 47.9%).
Name
potassium cyanate
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Yield
47.9%

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].[NH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12]>O.C(O)(=O)C>[OH:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[NH:5][C:2]([NH2:3])=[O:1] |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
3.94 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
2.41 g
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether (3 times)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts was concentrated to small volume
ADDITION
Type
ADDITION
Details
poured into cold saturated aqueous sodium hydrogen carbonate
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 47.9%
YIELD: CALCULATEDPERCENTYIELD 47.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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